molecular formula C7H5BrClFO B3097595 (5-Bromo-2-chloro-4-fluorophenyl)methanol CAS No. 1313512-86-5

(5-Bromo-2-chloro-4-fluorophenyl)methanol

Cat. No.: B3097595
CAS No.: 1313512-86-5
M. Wt: 239.47 g/mol
InChI Key: CHPWRRHCRKHEEY-UHFFFAOYSA-N
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Description

(5-Bromo-2-chloro-4-fluorophenyl)methanol is an organic compound with the molecular formula C7H5BrClFO It is a halogenated phenylmethanol derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chloro-4-fluorophenyl)methanol typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable phenylmethanol precursor. For instance, the bromination of 2-chloro-4-fluorophenylmethanol using N-bromo-succinimide (NBS) in an organic solvent can yield the desired product . The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing side reactions. The use of automated systems and advanced monitoring techniques ensures the quality and reproducibility of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chloro-4-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove halogen atoms, resulting in a less substituted phenylmethanol.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-bromo-2-chloro-4-fluorobenzaldehyde, while substitution reactions can produce various substituted phenylmethanol derivatives .

Scientific Research Applications

(5-Bromo-2-chloro-4-fluorophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2-chloro-4-fluorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the benzene ring enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: This compound shares a similar halogenated benzene ring structure but differs in the functional group attached to the benzene ring.

    5-Bromo-2-chlorobenzaldehyde: Similar in structure but lacks the fluorine atom and has an aldehyde group instead of a hydroxyl group.

    Methyl 5-bromo-4-chloro-2-fluorobenzoate: Contains similar halogen substitutions but has an ester functional group.

Uniqueness

(5-Bromo-2-chloro-4-fluorophenyl)methanol is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzene ring, along with the hydroxyl functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

(5-bromo-2-chloro-4-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPWRRHCRKHEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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